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molecular formula C18H18FN B065446 1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine CAS No. 163630-89-5

1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine

Cat. No. B065446
M. Wt: 267.3 g/mol
InChI Key: LLRJZCQEHKIWCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06657062B1

Procedure details

After weighing 80 g (0.28 mol) of 1-benzyl-4-(4-fluorophenyl)-4-hydroxypiperidine and 69.0 g (0.364 mol) of p-toluenesulfonic acid monohydrate to 400 ml of chlorobenzene under stirring, the reaction mixture is boiled under reflux for 3 hours while distilling out water introduced as crystal water and the water formed in the reaction. After termination of the reaction, 100 ml of chlorobenzene are additionally distilled out under atmospheric pressure. After cooling the mixture obtained to 0° C., the precipitated title product is filtered, twice washed with 10 ml of cold acetone each and dried on the air to give a yield of 90.5 g (73%), m.p.: 180-182° C.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][C:11]([C:15]2[CH:20]=[CH:19][C:18]([F:21])=[CH:17][CH:16]=2)(O)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>ClC1C=CC=CC=1>[CH2:1]([N:8]1[CH2:13][CH2:12][C:11]([C:15]2[CH:16]=[CH:17][C:18]([F:21])=[CH:19][CH:20]=2)=[CH:10][CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(O)C1=CC=C(C=C1)F
Step Two
Name
Quantity
69 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
while distilling out water
ADDITION
Type
ADDITION
Details
introduced as crystal water
CUSTOM
Type
CUSTOM
Details
the water formed in the reaction
DISTILLATION
Type
DISTILLATION
Details
are additionally distilled out under atmospheric pressure
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
CUSTOM
Type
CUSTOM
Details
obtained to 0° C.
CUSTOM
Type
CUSTOM
Details
the precipitated title product
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
twice washed with 10 ml of cold acetone each and
CUSTOM
Type
CUSTOM
Details
dried on the air
CUSTOM
Type
CUSTOM
Details
to give a yield of 90.5 g (73%), m.p.: 180-182° C.

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N1CC=C(CC1)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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